molecular formula C7H8BrNO2S B1505617 Ethyl 2-(2-bromothiazol-5-yl)acetate CAS No. 214833-98-4

Ethyl 2-(2-bromothiazol-5-yl)acetate

Cat. No.: B1505617
CAS No.: 214833-98-4
M. Wt: 250.12 g/mol
InChI Key: NYDWRDWAJQLFCH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromothiazol-5-yl)acetate (CAS: 214833-98-4) is a brominated thiazole derivative with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol. It is widely used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine substituent at the thiazole ring’s C2 position and the ethyl ester group, which enhances solubility in organic solvents . The compound is typically stored at 2–8°C to prevent degradation, with purity levels exceeding 95% in commercially available batches . Its synthesis often involves nucleophilic substitution or coupling reactions, leveraging the bromine atom’s reactivity for further functionalization .

Properties

IUPAC Name

ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDWRDWAJQLFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709263
Record name Ethyl (2-bromo-1,3-thiazol-5-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214833-98-4
Record name Ethyl (2-bromo-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-bromothiazol-5-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair mechanisms. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, such as nucleotides or amino acids. This inhibition can result in a decrease in the production of these biomolecules, thereby affecting cellular function. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. For example, the compound may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .

Biological Activity

Ethyl 2-(2-bromothiazol-5-yl)acetate is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions with enzymes, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Overview

  • Molecular Formula : C7_7H8_8BrNO2_2S
  • Molecular Weight : 250.12 g/mol
  • CAS Number : 214833-98-4

This compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways and cellular processes. Notably, it inhibits enzymes involved in nucleotide synthesis, which can affect DNA replication and repair mechanisms.

Table 1: Enzyme Interactions

Enzyme TargetEffectReference
Nucleotide SynthetaseInhibition
Protein KinaseModulation of activity
AcetylcholinesteraseInhibition

Cellular Effects

The compound significantly impacts cell function by altering signaling pathways, gene expression, and metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cell proliferation or apoptosis.

Case Study: Cellular Proliferation

In a study involving cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, demonstrating its potential as an anticancer agent .

The mechanism of action involves the compound's binding to specific proteins or enzymes, leading to altered activity. This interaction can inhibit essential biomolecule synthesis, such as nucleotides and amino acids, thereby affecting overall cellular function.

Mechanistic Pathway

  • Binding : this compound binds to the active site of target enzymes.
  • Inhibition : This binding inhibits enzyme activity, reducing the production of essential biomolecules.
  • Gene Expression Modulation : The compound may also bind to transcription factors, influencing gene expression related to metabolic processes.

Temporal and Dosage Effects

The biological effects of this compound vary over time and with dosage levels. Long-term exposure can lead to cumulative effects on cellular functions such as viability and metabolic activity.

Table 2: Dosage Response in Animal Models

Dosage (mg/kg)Cellular EffectObservations
Low (1-10)Minimal effectsNo significant changes
Moderate (20)Altered signalingIncreased apoptosis observed
High (50+)ToxicityCell death noted

Metabolic Pathways Involvement

The compound participates in various metabolic pathways by modulating enzyme activity. For instance, inhibition of nucleotide synthesis can disrupt DNA repair mechanisms .

Transport and Distribution

Transport mechanisms are crucial for the biological activity of this compound. It can cross cell membranes via specific transporters and may localize in organelles like the nucleus or mitochondria.

Subcellular Localization

The localization within cells affects its function:

  • Nucleus : Interaction with DNA and transcription factors.
  • Mitochondria : Influence on metabolic processes and energy production.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound 214833-98-4 C₇H₈BrNO₂S 250.11 Bromine (C2), ethyl ester High reactivity in cross-coupling; research intermediate
Ethyl 2-(2-aminothiazol-5-yl)acetate 62557-32-8 C₇H₉N₃O₂S 215.23 Amino (C2), ethyl ester Pharmacophore for antimicrobial agents; reduced electrophilicity
Ethyl 2-bromothiazole-5-carboxylate 41731-83-3 C₆H₆BrNO₂S 236.09 Bromine (C2), carboxylate Lower steric hindrance; precursor for metal-catalyzed reactions
Mthis compound 1579295-12-7 C₆H₆BrNO₂S 236.09 Bromine (C2), methyl ester Higher volatility; used in small-scale syntheses
2-(2-Bromothiazol-5-yl)acetic acid 1211523-95-3 C₅H₄BrNO₂S 222.06 Bromine (C2), carboxylic acid Enhanced solubility in polar solvents; pH-sensitive reactivity

Physicochemical Properties

  • Solubility : Bromine and ester groups confer moderate solubility in dichloromethane and THF. Carboxylic acid derivatives (e.g., 2-(2-Bromothiazol-5-yl)acetic acid) show improved water solubility .
  • Stability : Brominated thiazoles are sensitive to light and moisture, necessitating storage at low temperatures. Methyl esters degrade faster than ethyl esters under basic conditions .

Crystallographic and Interaction Studies

  • Halogen bonding involving bromine is critical for molecular recognition in supramolecular chemistry, a feature less pronounced in chlorine or amino analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromothiazol-5-yl)acetate
Reactant of Route 2
Ethyl 2-(2-bromothiazol-5-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.